SCR130 Cytotoxic Efficacy Relative to Parent Compound SCR7 in Cancer Cell Lines
SCR130 exhibits significantly enhanced cytotoxic potency compared to its parent compound SCR7. The spiro ring derivatization of the SCR7 core structure resulted in a 20-fold higher efficacy in inducing cytotoxicity across cancer cell lines [1]. In a subsequent thesis characterization, SCR130 demonstrated up to 22-fold better efficacy relative to SCR7 [2]. This potency improvement represents a quantifiable advantage over the original lead compound when studying Ligase IV-dependent NHEJ inhibition.
| Evidence Dimension | Cytotoxic efficacy fold-change |
|---|---|
| Target Compound Data | 20-fold higher efficacy (primary reference); up to 22-fold better efficacy (thesis validation) |
| Comparator Or Baseline | SCR7 (parent compound) |
| Quantified Difference | 20- to 22-fold enhanced cytotoxicity |
| Conditions | Cancer cell line cytotoxicity assays |
Why This Matters
This >20-fold potency gain directly impacts experimental design by enabling lower working concentrations and potentially reducing off-target effects associated with higher compound doses.
- [1] Ray U, Raul SK, Gopinatha VK, et al. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics. Mol Carcinog. 2020;59(6):618-628. PMID: 32189406 View Source
- [2] Ray U. Identification and Biochemical Characterization of Novel Inhibitors of Nonhomologous End Joining: Implications in DNA Double-Strand Break Repair and Cancer Therapy. PhD Thesis, Indian Institute of Science. 2020. View Source
